
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide, also known as BTTP, is a chemical compound with potential applications in scientific research. BTTP is a thiazolidine derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Anticancer Properties
One significant application of compounds like (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide is in the field of cancer research. Studies have demonstrated the anticancer activity of similar 4-thiazolidinone derivatives containing benzothiazole moieties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds within this category have been found to exhibit nanomolar-level inhibitory activity against matrix metalloproteinases (MMPs), which play a crucial role in cancer progression (Havrylyuk et al., 2010).
Potential in Wound Healing
Another application is in the area of tissue damage and wound healing. Certain derivatives of 4-thiazolidinone, which share structural similarities with the compound , have shown potential in affecting the inflammatory/oxidative process involved in tissue damage. These compounds have been effective in inhibiting inflammatory mediators such as nuclear factor κB (NF-κB) and MMPs, highlighting their potential for wound healing applications (Incerti et al., 2018).
Optical and Electronic Properties
Further research into the electronic and optical properties of related 4-thiazolidinone compounds has revealed their potential use in optoelectronic and optical devices. Studies involving density functional theory (DFT) calculations and experimental techniques like nuclear magnetic resonance (NMR) and ultraviolet–visible (UV–VIS) spectroscopy have highlighted their high hyper-Rayleigh scattering first hyperpolarizability, making them suitable candidates for use in optical materials (Bensafi et al., 2021).
Antimicrobial and Antibacterial Activity
These compounds have also shown significant antimicrobial and antibacterial activities. Research has demonstrated that certain 4-thiazolidinone derivatives exhibit potent inhibition against several Gram-positive bacteria, including multidrug-resistant strains. This makes them promising agents for treating infections caused by resistant microorganisms (Frolov et al., 2017).
Anti-Inflammatory Applications
In the context of non-steroidal anti-inflammatory drugs (NSAIDs), derivatives of 4-thiazolidinone have been explored for their potential anti-inflammatory effects. The focus has been on designing compounds with low toxicity that demonstrate significant anti-inflammatory activity, making them suitable for further development as NSAIDs (Golota et al., 2015).
Propriétés
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-14-7-9-16(10-8-14)21-18(23)11-12-22-19(24)17(26-20(22)25)13-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFGHMHKALWNGZ-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2922624.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)
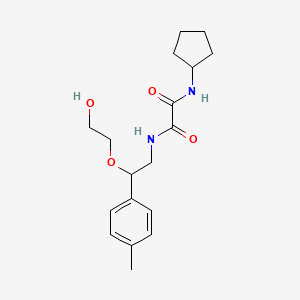
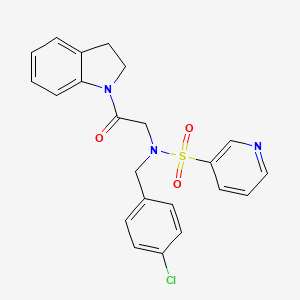
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2922628.png)
![Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2922629.png)
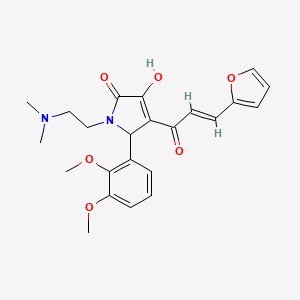
![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2922639.png)
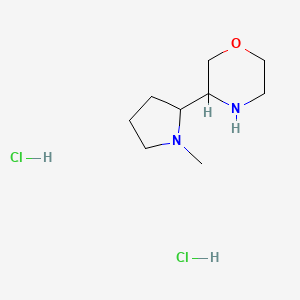
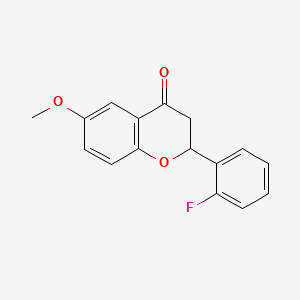

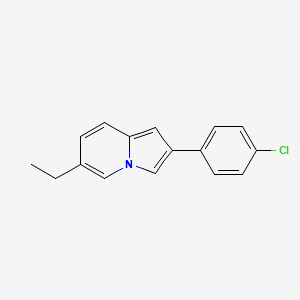
![1-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2922645.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2922646.png)